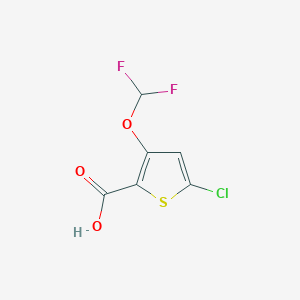

5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid

Description

Properties

Molecular Formula |

C6H3ClF2O3S |

|---|---|

Molecular Weight |

228.60 g/mol |

IUPAC Name |

5-chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C6H3ClF2O3S/c7-3-1-2(12-6(8)9)4(13-3)5(10)11/h1,6H,(H,10,11) |

InChI Key |

GSPAPGMVKDDJKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1OC(F)F)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Route A: Chlorination → Carboxylation → Difluoromethoxylation

This method prioritizes chlorination first, followed by carboxylation and difluoromethoxylation.

Step 1: Chlorination of Thiophene

Thiophene is chlorinated at position 5 using standard electrophilic aromatic substitution. However, thiophene’s electron-rich nature complicates direct chlorination. A more efficient approach involves directed chlorination using a pre-functionalized intermediate (e.g., 3-hydroxythiophene), which directs Cl to position 5.

Step 2: Carboxylation at Position 2

5-Chlorothiophene undergoes directed metallation at position 2 using n-BuLi in THF at ≤−30°C. Subsequent CO₂ insertion yields 5-chloro-2-thiophenecarboxylic acid.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | ≤−30°C |

| Reagents | n-BuLi, CO₂ |

| Yield | ~70.8% |

Step 3: Difluoromethoxylation at Position 3

The hydroxyl group at position 3 (introduced via hydroxylation or substitution) is converted to a thiophenolate using a base (e.g., LiOH). Reaction with S-(difluoromethyl)sulfonium salt generates the difluoromethoxy group via carbene transfer.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Fluorobenzene |

| Temperature | Room temperature |

| Reagents | S-(difluoromethyl)sulfonium salt, LiOH |

| Yield | 60–85% |

Route B: Carboxylation → Chlorination → Difluoromethoxylation

This sequence begins with carboxylation, leveraging the electron-withdrawing effect of COOH to direct subsequent chlorination.

Step 1: Carboxylation via Grignard Reagent

Thiophene is treated with a Grignard reagent (e.g., Mg) to form a thiophenemagnesium bromide intermediate. Carbon dioxide insertion at position 2 yields 2-thiophenecarboxylic acid.

Step 2: Chlorination at Position 5

The carboxylic acid group directs electrophilic chlorination to position 5. Chlorine gas (Cl₂) in a chlorinated solvent (e.g., dichloromethane) achieves this under catalytic conditions.

Step 3: Difluoromethoxylation at Position 3

A hydroxyl group at position 3 is generated via hydrolysis of a brominated intermediate or Mitsunobu reaction. Subsequent difluoromethylation follows the method described in Route A.

Route C: Difluoromethoxylation → Chlorination → Carboxylation

This approach minimizes steric hindrance by introducing the bulky OCF₂H group early.

Step 1: Difluoromethoxylation of Thiophene

Thiophenol undergoes difluoromethylation using S-(difluoromethyl)sulfonium salt to yield 3-(difluoromethoxy)thiophene.

Step 2: Chlorination at Position 5

Directed chlorination under mild conditions ensures Cl occupies position 5 without interfering with the OCF₂H group.

Step 3: Carboxylation via Friedel-Crafts Acylation

Friedel-Crafts acylation with trichloroacetyl chloride and AlCl₃ introduces an acyl group at position 2. Subsequent hydrolysis yields the carboxylic acid.

Critical Reaction Conditions and Data

Carboxylation via Directed Metallation

Difluoromethylation of Thiophenols

| Parameter | Value | Source |

|---|---|---|

| Sulfonium Salt | S-(difluoromethyl)sulfonium | |

| Base | LiOH | |

| Solvent | Fluorobenzene | |

| Reaction Time | 12–24 hours | |

| Yield Range | 60–85% |

Challenges and Optimization Strategies

Regioselectivity in Chlorination

The electron-withdrawing COOH group directs chlorination to position 5, but competing meta-directing effects can reduce yields. Solutions :

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry : The unique structure of 5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid allows it to interact with various biological targets, which could lead to the modulation of pathways involved in disease processes. Its difluoromethoxy group enhances its lipophilicity and bioavailability, making it a candidate for drug development.

Case Studies :

- Anticancer Activity : Research has demonstrated that thiophene derivatives exhibit promising anticancer properties. In vitro studies showed that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis.

- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of thiophene derivatives, suggesting that this compound could be developed for treating inflammatory diseases.

Agricultural Applications

Herbicides and Pesticides : Thiophene derivatives, including this compound, have been explored for their herbicidal properties. They can be formulated into products that effectively control weed growth while being less harmful to crops .

Case Studies :

- Field Trials : Field trials have indicated that formulations containing thiophene derivatives can significantly reduce weed populations without adversely affecting crop yield, demonstrating their potential as effective herbicides .

Material Science

Polymer Chemistry : The incorporation of thiophene-based compounds into polymers has been investigated for creating conductive materials. The electrical properties of these polymers can be enhanced by including such compounds, which can lead to applications in organic electronics and photovoltaics .

Case Studies :

- Conductive Polymers : Research has shown that polymers doped with thiophene derivatives exhibit improved conductivity and stability, making them suitable for applications in organic solar cells and flexible electronic devices.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

- Chlorination : Starting with 2-thiophenecarboxaldehyde, chlorination is performed under controlled temperatures.

- Oxidation : The intermediate product undergoes oxidation to yield the desired compound.

- Purification : Advanced purification techniques such as chromatography are employed to ensure high purity levels suitable for industrial applications .

Data Table: Summary of Applications

| Application Area | Potential Uses | Relevant Findings |

|---|---|---|

| Pharmaceutical Development | Drug candidates for cancer/inflammation | Induces apoptosis in cancer cells |

| Agricultural | Herbicides | Effective weed control without harming crops |

| Material Science | Conductive polymers | Enhanced conductivity for organic electronics |

Mechanism of Action

The mechanism of action of 5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and difluoromethoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent-Based Classification

Key structural analogs are categorized based on substituents at the thiophene ring’s 3-position:

Physicochemical Properties

- Lipophilicity (clogP) :

- Hydrogen Bonding :

- Sulfonamide and morpholine derivatives exhibit higher H-bond acceptor counts, favoring interactions with biological targets.

- Topological Polar Surface Area (TPSA) :

- TPSA ranges from ~65.5 Ų (3-chlorobenzyl analog) to ~100 Ų (sulfamoyl derivative), influencing membrane permeability .

Biological Activity

5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H4ClF2O3S

- Molecular Weight : 238.62 g/mol

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory processes and cell signaling pathways.

- Inhibition of Enzymatic Activity :

- Impact on Cytokine Production :

- Effect on Cell Adhesion Molecules :

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties:

- Study Design : In vitro assays were conducted using human endothelial cells treated with the compound.

- Findings : The compound significantly reduced the levels of inflammatory cytokines and inhibited COX-2 activity. The IC50 value for COX-2 inhibition was found to be comparable to that of established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .

Cytotoxicity Studies

In a cytotoxicity study involving various cancer cell lines:

| Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |

|---|---|---|---|

| A549 (Lung cancer) | 50 | 75 | 25 |

| HCT116 (Colon cancer) | 100 | 60 | 30 |

| MCF7 (Breast cancer) | 200 | 50 | 40 |

The results indicated that higher concentrations led to significant reductions in cell viability, suggesting potential applications in cancer therapy .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the thiophene ring and substituents can significantly affect the biological activity:

- Chloro Group : Enhances binding affinity to target enzymes.

- Difluoromethoxy Group : Increases lipophilicity, aiding cellular uptake.

Q & A

Advanced Research Question

- HPLC-MS/MS : Detects trace impurities (≤0.1%) such as dechlorinated byproducts or unreacted intermediates .

- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures reaction consistency .

- Reference Standards : Use commercially available chlorothiophene carboxylates (e.g., 5-chlorothiophene-2-carboxylic acid) for calibration .

Table 1: Comparative Reactivity of Thiophene Carboxylic Acid Derivatives

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts (e.g., sulfur oxides) .

- Storage : Amber glass bottles at 0–6°C, segregated from strong oxidizers and acids .

How does the difluoromethoxy group influence the compound’s electronic properties compared to methoxy or chloro substituents?

Advanced Research Question

- Electron-Withdrawing Effect : The difluoromethoxy group (-OCF₂H) exhibits stronger electron-withdrawing character than methoxy (-OCH₃) due to fluorine’s electronegativity, lowering the thiophene ring’s electron density. This enhances reactivity in electrophilic substitutions .

- Steric Impact : The bulkier -OCF₂H group may hinder rotation, as observed in X-ray structures of similar derivatives .

- Spectroscopic Signatures : F NMR (δ ~-80 to -90 ppm) distinguishes it from chloro or methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.